Predicted 11β-HSD1 Binding Affinity vs. Adamantane-Linked 1,2,4-Triazole Reference Compounds
In silico cross‑docking experiments using the 11β‑HSD1 crystal structure (PDB 4C7J) indicate that adamantane‑linked 1,2,4‑triazole derivatives, including the pyridazine‑3‑carboxamide subclass, achieve predicted binding affinity scores (AutoDock Vina scores ~‑9.8 to ‑10.2 kcal/mol) comparable to the co‑crystallized inhibitor 4YQ (score ~‑10.0 kcal/mol) [1]. The target compound, bearing the same adamantane‑triazole pharmacophore, is expected to occupy the hydrophobic cleft with similar energetics, whereas non‑adamantane analogs such as N‑(pyrazin‑2‑yl)‑6‑(1H‑1,2,4‑triazol‑1‑yl)pyridazine‑3‑carboxamide show a ~2.5 kcal/mol weaker docking score due to the absence of the adamantane’s van der Waals contacts [1].
| Evidence Dimension | Predicted binding free energy (AutoDock Vina) |
|---|---|
| Target Compound Data | ~ -10.0 kcal/mol (estimated from adamantane‑linked 1,2,4‑triazole series) |
| Comparator Or Baseline | Native ligand 4YQ: -10.0 kcal/mol; N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: ~ -7.5 kcal/mol |
| Quantified Difference | ~2.5 kcal/mol advantage over non‑adamantane analog |
| Conditions | AutoDock Vina, 4C7J crystal structure, exhaustiveness=20 |
Why This Matters
A 2.5 kcal/mol docking score difference corresponds to an estimated ~70‑fold improvement in binding affinity, directly impacting target engagement in 11β‑HSD1‑dependent metabolic assays.
- [1] Osman DA, Macías MA, Al-Wahaibi LH, Al-Shaalan NH, Zondagh LS, Joubert J, Garcia-Granda S, El-Emam AA. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. 2021;26(17):5335. doi:10.3390/molecules26175335. View Source
